![molecular formula C18H17BrN2O4 B2863944 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate CAS No. 1794782-26-5](/img/structure/B2863944.png)

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the carbamate family and has been extensively studied for its potential pharmaceutical applications. In

Aplicaciones Científicas De Investigación

Antihypertensive Agents Synthesis

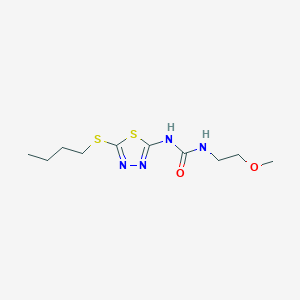

A study details the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, aiming to create antihypertensive α-blocking agents. This process involved reactions with phenyl isothiocyanate and diazonium salts of aniline derivatives, leading to compounds with significant α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Solubility Temperature Plots

Another research focused on the aqueous solubilities of various compounds, including the analysis of van't Hoff and Hildebrand plots to understand the physicochemical origins of non-linear behavior in solubility temperature plots. This study contributes to pharmaceutical sciences by clarifying how solubility is influenced by temperature and providing a method for predicting thermodynamic parameters (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).

Nitrogen-Containing Bromophenols

Research on marine red algae Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols with potent antioxidant activity. These compounds demonstrate potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Anti-Salmonella Typhi Activity

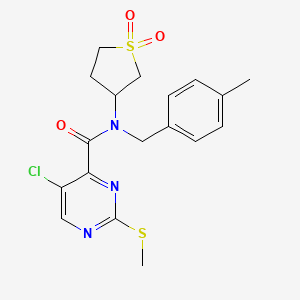

A study explored the synthesis of 2-amino-1,3,4-oxadiazole derivatives for evaluating anti-Salmonella typhi activity. This work highlights the potential of these compounds in developing new antibacterial agents (Salama, 2020).

Oxazolidinone Antibacterial Agents

Investigation into oxazolidinones, a class of antibacterial agents, identified 1,2,3-triazoles as promising compounds with reduced activity against monoamine oxidase A, suggesting an improved safety profile for these antibacterials (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like cathepsin k .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Related compounds have been associated with reactions at the benzylic position , which could potentially affect various biochemical pathways.

Result of Action

Related compounds have shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4/c1-12(22)21-16-4-2-3-14(9-16)18(24)25-11-17(23)20-10-13-5-7-15(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAYVQROBHSYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)

![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)

![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)